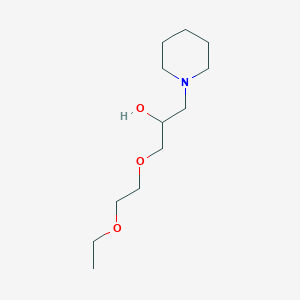
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol, also known as HEPP, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical agent. HEPP is a member of the class of compounds known as beta-adrenergic receptor antagonists, which are commonly used in the treatment of hypertension, angina, and other cardiovascular conditions. In
作用機序
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol acts as a beta-adrenergic receptor antagonist by blocking the binding of catecholamines such as epinephrine and norepinephrine to beta-adrenergic receptors. By blocking these receptors, this compound reduces the effects of sympathetic nervous system activity on the heart and blood vessels, leading to a reduction in blood pressure and improved cardiac function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its beta-adrenergic receptor antagonist activity, this compound has been shown to have antioxidant properties and to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models.
実験室実験の利点と制限
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields and purity. This compound has also been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on 1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of this compound's potential therapeutic applications beyond cardiovascular conditions, such as its potential use in the treatment of cancer or neurodegenerative diseases. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its mechanisms of action.
合成法
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol can be synthesized through a multistep process involving the reaction of 2-(2-ethoxyethoxy)ethanol with piperidine followed by the addition of isopropylamine. This reaction produces this compound as a white crystalline solid with a melting point of 131-133°C. The synthesis of this compound has been extensively studied and optimized to produce high yields and purity.
科学的研究の応用
1-(2-ethoxyethoxy)-3-(1-piperidinyl)-2-propanol has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of this compound as a beta-adrenergic receptor antagonist for the treatment of cardiovascular conditions such as hypertension and angina. This compound has been shown to be effective in reducing blood pressure and improving cardiac function in animal models.
特性
IUPAC Name |
1-(2-ethoxyethoxy)-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-2-15-8-9-16-11-12(14)10-13-6-4-3-5-7-13/h12,14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCAIHGRLJVSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(CN1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(3-thienylmethyl)benzamide](/img/structure/B5128469.png)
![1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}azepane](/img/structure/B5128476.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(3,4-dimethylbenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5128484.png)
![N-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5128500.png)
![4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5128505.png)
![(3'R*,4'R*)-1'-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5128510.png)
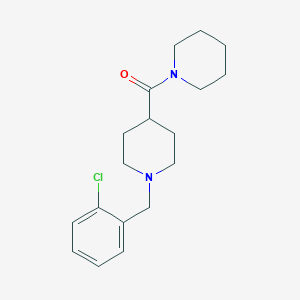
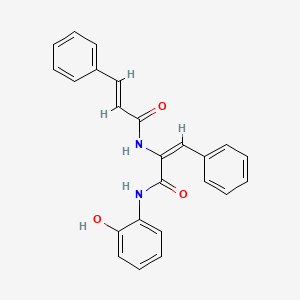
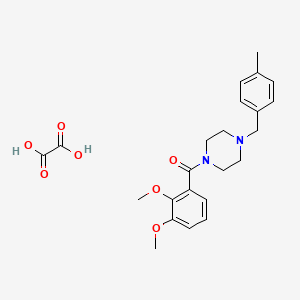
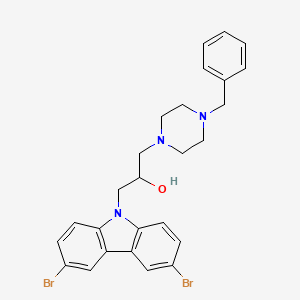

![1-[6-(4-methoxyphenoxy)hexyl]piperidine](/img/structure/B5128557.png)
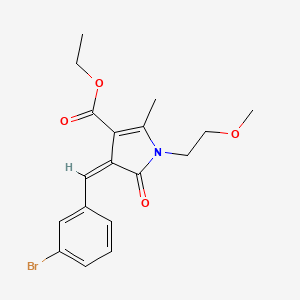
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5128567.png)